molecular formula C24H16Br2 B14096317 1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene CAS No. 2132-83-4

1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene

Katalognummer: B14096317
CAS-Nummer: 2132-83-4
Molekulargewicht: 464.2 g/mol
InChI-Schlüssel: MRLYEBNQLYOOHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene is an aromatic compound characterized by its complex structure, consisting of multiple benzene rings substituted with bromine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene typically involves multiple steps, starting with the bromination of benzene derivatives. One common method includes the use of bromobenzene as a starting material, which undergoes further bromination and coupling reactions to form the final product . The reaction conditions often involve the use of Lewis acid catalysts such as aluminum chloride or ferric bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagents: Used for nucleophilic substitution reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene involves its ability to participate in various chemical reactions due to the presence of bromine atoms and multiple benzene rings. These structural features allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and compounds .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene is unique due to its multiple benzene rings and bromine substitutions, which provide it with distinct chemical properties and reactivity compared to simpler aromatic compounds.

Eigenschaften

CAS-Nummer

2132-83-4

Molekularformel

C24H16Br2

Molekulargewicht

464.2 g/mol

IUPAC-Name

1-bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene

InChI

InChI=1S/C24H16Br2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16H

InChI-Schlüssel

MRLYEBNQLYOOHV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.